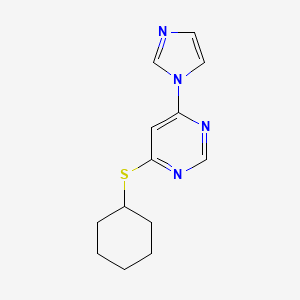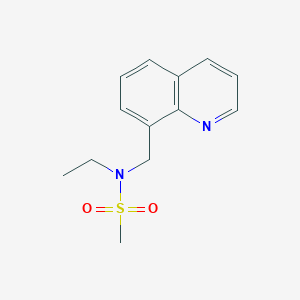![molecular formula C12H15N3O B7591764 3-[(4-Methylpyrazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591764.png)
3-[(4-Methylpyrazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylpyrazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPB or MPB-1 and has been studied extensively for its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-[(4-Methylpyrazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, MPB has been reported to inhibit the activity of protein kinase C, an enzyme that plays a key role in cellular signaling pathways. MPB has also been reported to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. In vitro studies have shown that MPB can inhibit the growth of various bacterial and fungal strains. MPB has also been reported to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that MPB can protect against neuronal damage and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(4-Methylpyrazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole in lab experiments is its well-established synthesis method. This allows for the production of large quantities of the compound for use in various experiments. Another advantage is the broad range of potential therapeutic applications, which makes MPB a versatile compound for studying various diseases and conditions. However, one limitation is the lack of understanding of the exact mechanism of action, which makes it difficult to design experiments to fully elucidate the compound's effects.
Future Directions
There are several future directions for research on 3-[(4-Methylpyrazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole. One area of interest is the development of MPB derivatives with improved efficacy and specificity. Another area of interest is the investigation of the compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action and to better understand the compound's effects on cellular processes.
Synthesis Methods
The synthesis of 3-[(4-Methylpyrazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction between 4-methylpyrazole and formaldehyde to form 4-(hydroxymethyl)pyrazole. This intermediate is then reacted with 2-amino-4,5,6,7-tetrahydrobenzoxazole to form the final product, this compound. The synthesis method is well-established and has been reported in several scientific publications.
Scientific Research Applications
3-[(4-Methylpyrazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole has been studied for its potential therapeutic applications in several scientific fields. It has been reported to have antimicrobial, antifungal, and anticancer properties. In the field of neuroscience, MPB has been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MPB has also been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-[(4-methylpyrazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-6-13-15(7-9)8-11-10-4-2-3-5-12(10)16-14-11/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHPWEARWDDWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=NOC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol](/img/structure/B7591688.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-(4-methylphenyl)oxane-3-carboxamide](/img/structure/B7591690.png)
![3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591695.png)

![3-Chloro-2-[3-(2-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591707.png)


![1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591719.png)
![N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide](/img/structure/B7591737.png)

![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7591753.png)
![2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591762.png)

![3-[(4-Methylpyrazol-1-yl)methyl]-5-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7591766.png)